

In-Depth Technical Guide: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

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Compound of Interest

Compound Name: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B157030

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative with significant potential in medicinal chemistry, particularly in the development of targeted protein degraders. Its molecular structure makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its emerging role in the field of proteomics.

A notable point of clarification is the distinction from a similarly named, more complex compound, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. While both share a methoxy-aniline and a methylpiperazine moiety, the latter incorporates an additional piperidine ring, resulting in a significantly different molecular weight and chemical properties. This guide will focus exclusively on **2-Methoxy-4-(4-methylpiperazin-1-yl)aniline** (CAS No. 122833-04-9).

Chemical and Physical Properties

The fundamental properties of **2-Methoxy-4-(4-methylpiperazin-1-yl)aniline** are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Reference(s)
Molecular Formula	C12H19N3O	[1]
Molecular Weight	221.30 g/mol	[1][2]
CAS Number	122833-04-9	[1]
Appearance	White to yellow to purple to brown solid	
Purity	Typically ≥98%	
Solubility	Soluble in organic solvents such as DMSO and methanol	

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthetic protocol for **2-Methoxy-4-(4-methylpiperazin-1-yl)aniline** is not readily available in the public domain, a plausible and representative synthesis can be devised based on established methods for the preparation of substituted anilines. A common approach involves the reduction of a corresponding nitroaromatic precursor.

Representative Synthetic Protocol: Reduction of a Nitroarene Precursor

This protocol outlines a general procedure for the synthesis of substituted anilines, which can be adapted for the preparation of **2-Methoxy-4-(4-methylpiperazin-1-yl)aniline** from its nitro precursor.

Materials:

- 1-(4-Nitro-3-methoxyphenyl)-4-methylpiperazine
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Concentrated hydrochloric acid (HCl)
- Ethanol (EtOH)

- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

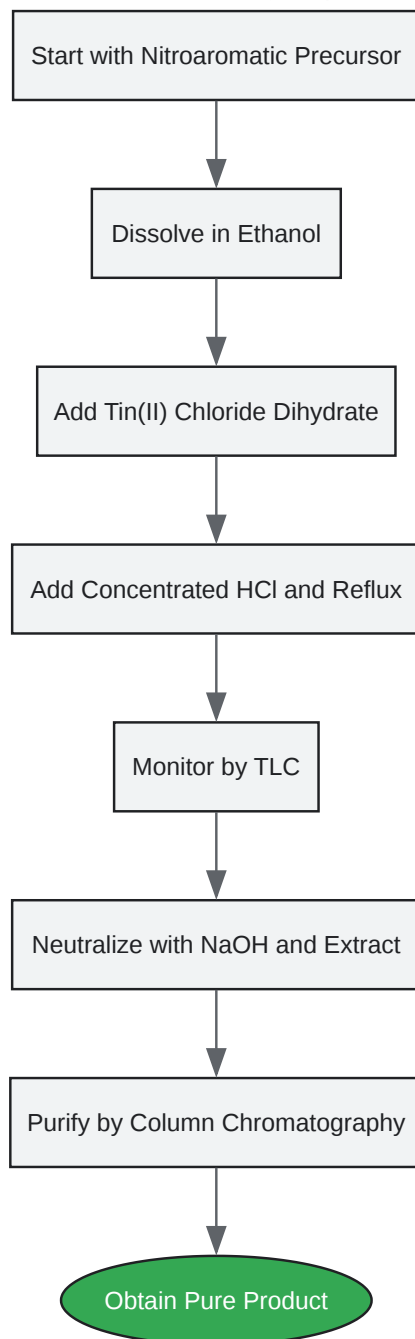
- **Reaction Setup:** In a round-bottom flask, dissolve the nitroaromatic precursor, 1-(4-Nitro-3-methoxyphenyl)-4-methylpiperazine, in ethanol.
- **Addition of Reducing Agent:** To the stirred solution, add an excess of tin(II) chloride dihydrate.
- **Acidification and Reflux:** Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic. Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
- **Extraction:** Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

to obtain the crude product.

- Purification: The crude **2-Methoxy-4-(4-methylpiperazin-1-yl)aniline** can be purified by column chromatography on silica gel to yield the final product.

Visualization of the Synthetic Workflow

Figure 1. Synthetic Workflow for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

[Click to download full resolution via product page](#)Figure 1. Synthetic Workflow for **2-Methoxy-4-(4-methylpiperazin-1-yl)aniline**

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.

Spectroscopy	Expected Features
^1H NMR	Signals corresponding to aromatic protons, methoxy protons, piperazine ring protons, and the N-methyl protons.
^{13}C NMR	Resonances for the aromatic carbons, the methoxy carbon, the piperazine carbons, and the N-methyl carbon.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of 221.30 g/mol .
FT-IR	Characteristic peaks for N-H stretching of the aniline, C-H stretching of aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Application in Targeted Protein Degradation

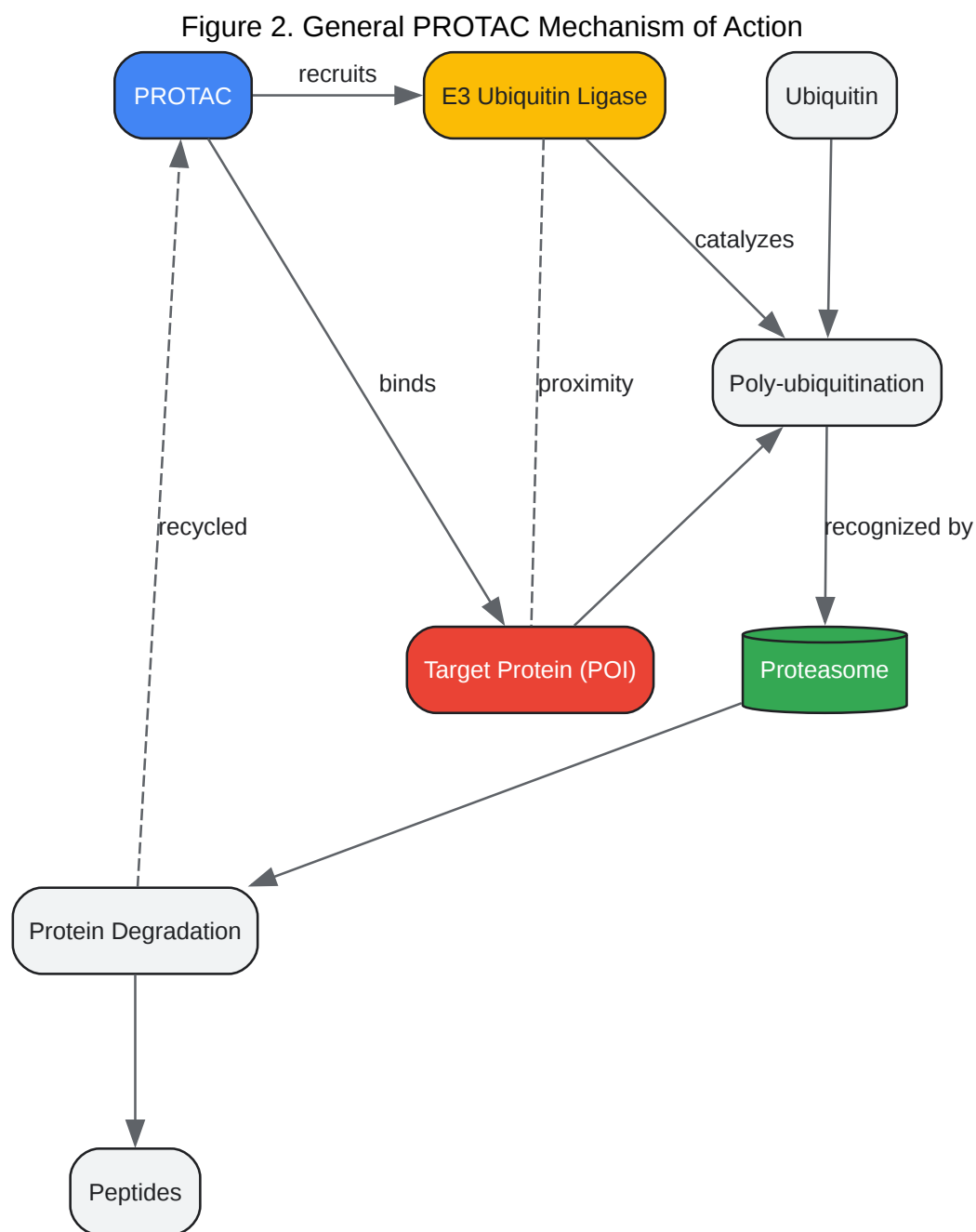
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is classified as a "protein degrader building block". This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.^[3]

Role as a Linker Component in PROTACs

The structure of **2-Methoxy-4-(4-methylpiperazin-1-yl)aniline**, with its reactive aniline group and the piperazine moiety, makes it a suitable component for the linker region of a PROTAC. The linker connects the "warhead" (which binds to the target protein) to the "E3 ligase ligand" (which recruits an E3 ubiquitin ligase). The aniline can be functionalized to attach to either the warhead or the E3 ligase ligand, while the piperazine ring provides a flexible and soluble spacer.

General Mechanism of Action for a PROTAC

The following diagram illustrates the general mechanism by which a PROTAC, potentially synthesized using **2-Methoxy-4-(4-methylpiperazin-1-yl)aniline** as a building block, induces protein degradation.



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Figure 2. General PROTAC Mechanism of Action

Conclusion

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a key synthetic intermediate with a defined molecular weight and chemical properties that make it highly valuable for the development of novel therapeutics. Its primary application lies in the construction of PROTACs, where it can serve as a versatile component of the linker element. Further research into the synthesis and application of this compound is likely to yield novel protein degraders with the potential to address a wide range of diseases. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

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- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
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